4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid

Description

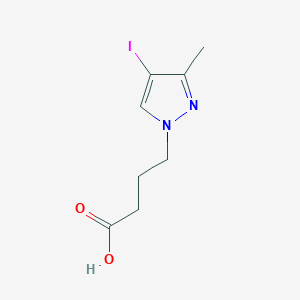

4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid is a heterocyclic compound featuring a pyrazole core substituted with an iodine atom at position 4 and a methyl group at position 3. The pyrazole ring is linked to a butanoic acid moiety via its 1-position. Key properties include:

Its iodine substituent enhances electrophilicity, while the methyl group contributes steric effects.

Properties

IUPAC Name |

4-(4-iodo-3-methylpyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-6-7(9)5-11(10-6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVDBMZZVKLUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101253588 | |

| Record name | 1H-Pyrazole-1-butanoic acid, 4-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354705-25-1 | |

| Record name | 1H-Pyrazole-1-butanoic acid, 4-iodo-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-1-butanoic acid, 4-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the iodination of 3-methyl-1H-pyrazole using iodine and ammonium hydroxide to yield 4-iodo-3-methyl-1H-pyrazole . This intermediate can then be reacted with butanoic acid derivatives under appropriate conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common Reagents and Conditions:

Iodination: Iodine and ammonium hydroxide.

Substitution: Nucleophiles such as amines or thiols.

Coupling: Palladium catalysts and boronic acids for Suzuki coupling.

Major Products:

- Substituted pyrazoles.

- Oxidized or reduced derivatives.

- Coupled products with various functional groups.

Scientific Research Applications

4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares 4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid with two analogs:

Key Observations

a) Positional Isomerism in Butanoic Acid Derivatives

The first two compounds share identical molecular formulas but differ in the position of the pyrazole attachment on the butanoic acid chain:

- User’s compound: Pyrazole linked to the terminal carbon (C4) of butanoic acid.

- compound: Pyrazole attached to C2 of butanoic acid.

This positional isomerism may influence:

- Acidity : Proximity of the pyrazole to the carboxylic acid (C2-substituted compound) could alter pKa via inductive effects.

- Solubility : Longer distance between the polar carboxylic group and pyrazole (C4-substituted compound) may reduce aqueous solubility.

b) Heterocyclic System Variation

The pyrimidine derivative in replaces the carboxylic acid with a pyrimidine ring and a butynyloxy group , resulting in:

- Reduced polarity : The absence of a carboxylic acid decreases hydrophilicity.

- Biological activity : The pyrimidine core and alkynyl ether may enhance herbicidal action by mimicking nucleotide structures .

c) Substituent Effects on Pyrazole

- Iodine : Common to all three compounds, iodine’s electron-withdrawing nature may enhance electrophilic reactivity, critical for herbicidal or medicinal activity.

Biological Activity

4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound that belongs to the pyrazole family, characterized by its unique structure which includes a pyrazole ring substituted with an iodine atom and a butanoic acid moiety. Its molecular formula is C₈H₁₁IN₂O₂, with a molecular weight of approximately 294.09 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Antibacterial and Antifungal Properties : Pyrazole compounds have been explored for their antibacterial and antifungal activities. The presence of functional groups such as the pyrazole ring and carboxylic acid may enhance these effects.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions associated with inflammation.

- Anticancer Potential : The compound is also being investigated for its anticancer activities, with mechanisms involving the modulation of specific molecular targets such as enzymes or receptors.

The mechanism of action for this compound involves its interaction with biological molecules. The iodine atom and the pyrazole ring are crucial for binding to specific targets, leading to the modulation of biological pathways. This interaction can influence various cellular processes, potentially leading to therapeutic effects .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Comparative Analysis

When compared to similar compounds within the pyrazole family, this compound exhibits distinct chemical and biological properties due to the combination of the iodine atom and butanoic acid group. This uniqueness may confer different reactivity profiles and biological activities, making it a valuable candidate for specific applications in drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid?

- Methodological Answer : Synthesis typically involves coupling reactions between iodinated pyrazole precursors and butanoic acid derivatives. For example, alkylation of 4-iodo-3-methyl-1H-pyrazole with bromobutanoic acid under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Characterization via -NMR and mass spectrometry (MS) is critical to confirm purity and structure. Similar protocols for pyrazole derivatives are described in synthetic workflows for branched carboxylic acids .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., iodine at pyrazole C4, methyl at C3).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (294.09 g/mol, C₈H₁₁IN₂O₂) .

- Elemental Analysis : Quantify iodine content (~43.2% theoretical) to rule out dehalogenation.

Q. What analytical methods are recommended for assessing purity?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane eluent).

- Melting Point : Compare observed values (if crystalline) with literature data (if available). Purity standards for related pyrazole-carboxylic acids are reported in analytical catalogs .

Advanced Research Questions

Q. How can crystallographic data be obtained and refined for this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.

- Refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for iodine displacement parameters and hydrogen bonding networks. SHELX programs are widely validated for halogenated heterocycles .

Q. What strategies resolve discrepancies in spectroscopic or crystallographic data?

- Methodological Answer :

- NMR Discrepancies : Check for tautomerism (common in pyrazoles) using variable-temperature NMR or deuterated solvents.

- Crystallographic Ambiguities : Validate hydrogen atom positions via Hirshfeld surface analysis or DFT-optimized geometries. Cross-reference with analogous structures (e.g., 4-(4-Iodo-1H-pyrazol-1-yl)pyrimidine derivatives ).

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The C4-iodo group is reactive toward aryl boronic acids under Pd catalysis. Optimize conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to avoid deborylation by the acidic butanoic moiety.

- Stability Considerations : Iodine’s lability under strong bases or UV light requires inert atmospheres and light-protected storage .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.